molecular formula C18H23ClN2O3 B5332920 2-[2-Methoxy-6-[(2-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride

2-[2-Methoxy-6-[(2-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride

Cat. No.: B5332920
M. Wt: 350.8 g/mol
InChI Key: ZDSRYFAUXXNWPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-Methoxy-6-[(2-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxy group, a phenylethylamino group, and an acetamide moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Methoxy-6-[(2-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-methoxyphenol with 2-phenylethylamine in the presence of a suitable catalyst to form the intermediate 2-methoxy-6-[(2-phenylethylamino)methyl]phenol. This intermediate is then reacted with chloroacetyl chloride to yield the final product, this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-Methoxy-6-[(2-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The acetamide moiety can be reduced to form amine derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-Methoxy-6-[(2-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s phenylethylamino group can interact with biological receptors, potentially modulating their activity. Additionally, the acetamide moiety may participate in hydrogen bonding and other interactions that influence the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-[(phenylamino)methyl]phenol
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-[4-Chlorophenyl)aminomethyl]-6-methoxyphenol

Uniqueness

2-[2-Methoxy-6-[(2-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and phenylethylamino groups contribute to its reactivity and potential biological activity, setting it apart from similar compounds .

Properties

IUPAC Name

2-[2-methoxy-6-[(2-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3.ClH/c1-22-16-9-5-8-15(18(16)23-13-17(19)21)12-20-11-10-14-6-3-2-4-7-14;/h2-9,20H,10-13H2,1H3,(H2,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSRYFAUXXNWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC(=O)N)CNCCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.